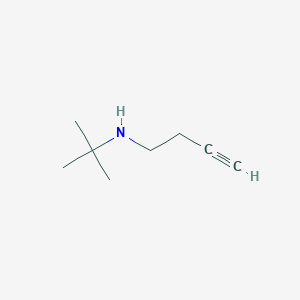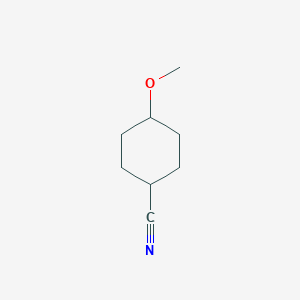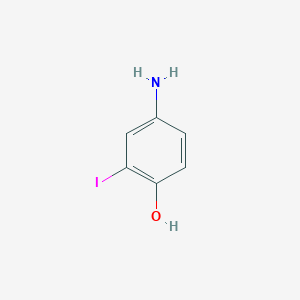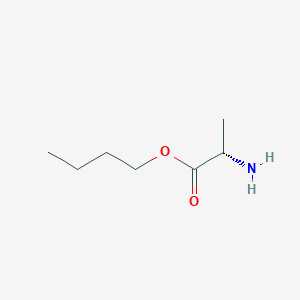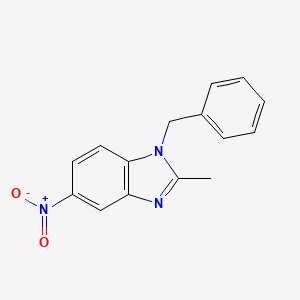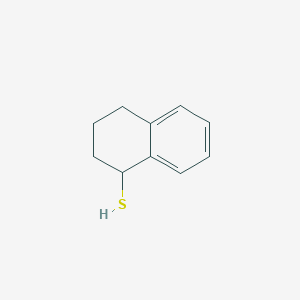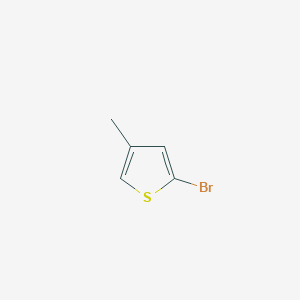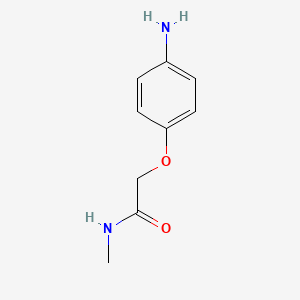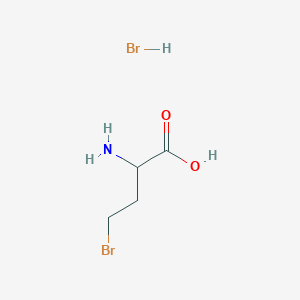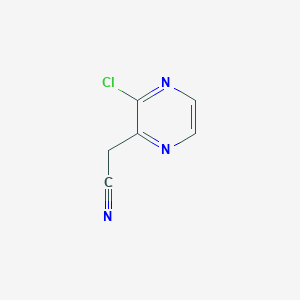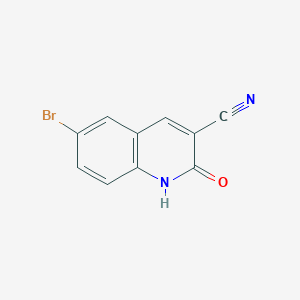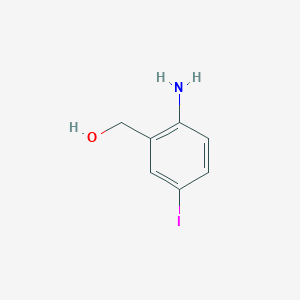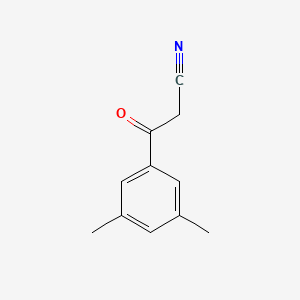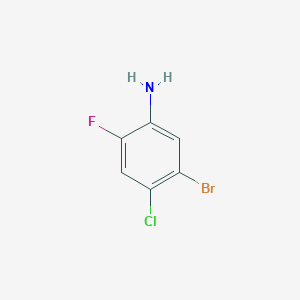
5-Bromo-4-chloro-2-fluoroaniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5-Bromo-4-chloro-2-fluoroaniline is a halogenated aniline derivative that has not been extensively studied in the literature. However, its structural analogs and related compounds have been investigated for their potential as intermediates in the synthesis of various biologically active compounds. These analogs often contain a pyridine ring and multiple halogen substituents, which can be strategically manipulated to create a diverse array of chemical entities for medicinal chemistry research .
Synthesis Analysis
The synthesis of halogen-rich intermediates like 5-bromo-2-chloro-4-fluoro-3-iodopyridine demonstrates the potential to create complex molecules with a high degree of halogen substitution, which can serve as valuable building blocks. The use of halogen dance reactions is a key strategy in the synthesis of such compounds, allowing for the introduction of various functional groups at specific positions on the pyridine ring .
In a related synthesis, 1-(4-bromo-2-fluorophenyl)-1,3-dihydro-2H-imidazo[4,5-c]pyridin-2-one was synthesized through a multi-step process involving nitration, chlorination, N-alkylation, reduction, and condensation. This synthesis route highlights the versatility of halogenated anilines and their derivatives in constructing complex heterocyclic structures .
Molecular Structure Analysis
The molecular structure of halogenated anilines is characterized by the presence of halogen atoms, which can significantly influence the molecular geometry and intermolecular interactions. For instance, the crystal and molecular structure of 2,6-dibromo-3-chloro-4-fluoroaniline reveals monoclinic crystals with classical intra- and intermolecular hydrogen bonds, as well as dispersive halogen···halogen interactions. These structural features are crucial for understanding the reactivity and binding properties of such compounds .
Chemical Reactions Analysis
Chemoselective functionalization is a critical aspect of the chemical reactions involving halogenated anilines. For example, the chemoselective amination of 5-bromo-2-chloro-3-fluoropyridine can lead to selective substitution at different positions depending on the reaction conditions. Catalytic amination can afford the bromide substitution product, while a reversal in chemoselectivity can be observed under neat conditions without palladium catalysis, favoring substitution at the chloro position. Additionally, selective substitution of the fluoro group can be achieved under SNAr conditions .
Physical and Chemical Properties Analysis
The physical and chemical properties of halogenated anilines like 5-Bromo-4-chloro-2-fluoroaniline are influenced by their halogen substituents. These substituents can affect the compound's boiling point, melting point, solubility, and stability. The presence of halogens also impacts the compound's reactivity, as seen in the chemoselective amination reactions and the formation of hydrogen bonds and halogen interactions in the crystal structure .
Wissenschaftliche Forschungsanwendungen
Chemoselective Functionalization
5-Bromo-4-chloro-2-fluoroaniline is used in chemoselective functionalization processes. Research by Stroup, Szklennik, Forster, and Serrano-Wu (2007) describes the chemoselective functionalization of a related compound, 5-bromo-2-chloro-3-fluoropyridine, highlighting its utility in synthetic chemistry. This study shows how catalytic amination conditions can selectively substitute different halogen groups, demonstrating the compound's versatility in chemical synthesis (Stroup, Szklennik, Forster, & Serrano-Wu, 2007).
Synthesis of Halogenated Pyridines
5-Bromo-2-chloro-4-fluoro-3-iodopyridine, a closely related compound, has been synthesized for its potential as a building block in medicinal chemistry. Wu, Porter, Frennesson, and Saulnier (2022) describe simple syntheses of this compound, showcasing its value in creating pentasubstituted pyridines for chemical manipulations (Wu, Porter, Frennesson, & Saulnier, 2022).
Pseudotetrahedral Polyhaloadamantanes
Research on pseudotetrahedral polyhaloadamantanes, which includes compounds like 1-bromo-3-chloro-5-fluoro- and 1-bromo-3-chloro-5-fluoro-7-iodoadamantane, highlights their use as chirality probes. Schreiner, Fokin, Lauenstein, Okamoto, Wakita, Rinderspacher, Robinson, Vohs, and Campana (2002) demonstrated their synthesis and application in determining absolute configurations, important in stereochemical studies (Schreiner et al., 2002).
Vibrational Spectra Analysis
Krishnakumar and Balachandran (2005) conducted a study on the vibrational spectra of halogenated cytosines, including 5-fluoro, 5-chloro, and 5-bromo-cytosines. This research, using density functional theory calculations, provides insights into the impact of halogen substituents on vibrational frequencies, which is valuable in the field of molecular spectroscopy (Krishnakumar & Balachandran, 2005).
Structural Manifolds from a Common Precursor
Schlosser and Bobbio (2002) explored the basicity gradient-driven isomerization of halopyridines. Their research includes derivatives of 5-chloro-2,3-difluoropyridine, which can be transformed into various halopyridines and pyridinecarboxylic acids. This study highlights the creation of diverse structures from a common precursor, an important concept in synthetic chemistry (Schlosser & Bobbio, 2002).
Safety And Hazards
Eigenschaften
IUPAC Name |
5-bromo-4-chloro-2-fluoroaniline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4BrClFN/c7-3-1-6(10)5(9)2-4(3)8/h1-2H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWFPJSYUUKRCM-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Cl)F)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4BrClFN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40554633 |
Source


|
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
224.46 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-Bromo-4-chloro-2-fluoroaniline | |
CAS RN |
111010-07-2 |
Source


|
| Record name | 5-Bromo-4-chloro-2-fluorobenzenamine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40554633 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


